Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hcl
Description
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQRVWFFHPYBJV-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H](NC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463881-01-7 | |
| Record name | methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Esterification: Formation of the methyl ester at the 2-carboxylate position.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysis: Use of specific catalysts to accelerate the reaction.
Solvent Selection: Choice of solvents that favor the desired reaction pathway.
Temperature Control: Precise temperature regulation to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Reduction to form different derivatives.
Substitution: Nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Proline Derivatives: Structurally related compounds with variations in the side chains.
Uniqueness
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structural features contribute to a range of biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate HCl has the following chemical formula:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 195.65 g/mol
The compound's chirality at the 2 and 4 positions significantly influences its biological interactions and efficacy.
The biological activity of this compound involves its interaction with various molecular targets. The stereochemistry plays a crucial role in its binding affinity to enzymes, receptors, or other biomolecules, modulating their function.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to neurological functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to neutralize free radicals, thereby reducing oxidative stress in cells.
- Anticoagulant Activity : It may influence the coagulation cascade by interacting with proteins involved in blood clotting processes.
- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds can possess neuroprotective properties, although specific data on this compound is limited.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various pyrrolidine derivatives, including this compound. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, supporting their potential use in neurodegenerative diseases .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged reactive oxygen species (ROS), showcasing its antioxidant capabilities. The compound's ability to enhance cellular resilience against oxidative damage was highlighted as a significant therapeutic advantage .
Applications in Research and Medicine
This compound is being explored for various applications:
- Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders and conditions associated with oxidative stress.
- Biochemical Research : The compound aids studies related to enzyme inhibition and receptor binding, enhancing the understanding of biological pathways at a molecular level.
- Chiral Synthesis : Its chiral nature makes it valuable for asymmetric synthesis in drug design, allowing for the production of compounds with specific stereochemistry crucial for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
